molecular formula C12H9ClN2O2S B2834451 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide CAS No. 137505-14-7

4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide

Cat. No.: B2834451
CAS No.: 137505-14-7
M. Wt: 280.73
InChI Key: POBQREGGXMKCQY-UHFFFAOYSA-N
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Description

“4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 137505-14-7 . It has a molecular weight of 280.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H/b15-9+ . This indicates that the compound has a pyridine ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a sulfonyl group and a chlorine atom .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

One significant application of sulfonamide derivatives is as inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes. A study by Bozdağ et al. (2014) highlights the role of sulfonamides in selectively inhibiting carbonic anhydrase isoforms, which is crucial for developing therapeutic agents targeting specific diseases. This research demonstrated how minor modifications in the chemical structure of sulfonamides could drastically alter their inhibitory effectiveness against different enzyme isoforms, providing insights into designing selective inhibitors for therapeutic use Bozdağ, Ferraroni, Nuti, Vullo, Rossello, Carta, Scozzafava, & Supuran, 2014.

Photoelectrical Characteristics in Photodiodes

Another study by Farooq et al. (2019) delves into the photoelectrical characteristics of novel Ru(II) complexes, including those synthesized from 4-chloro-N-[(E)-(pyridin-2-yl) methylidene] benzene-1-sulfonamide. This research is pivotal for the development of photodiodes, showcasing the potential of these compounds in enhancing photodiode performance through improved photosensitivity and electrical properties under illumination Farooq, Elgazzar, Dere, Dayan, Şerbetçi, Karabulut, Atif, & Hanif, 2019.

Fluorescent Probes for Thiophenols Discrimination

The development of selective and sensitive fluorescent probes for detecting thiophenols over aliphatic thiols is critical for environmental and biological monitoring. Wang et al. (2012) introduced a reaction-based fluorescent probe utilizing sulfonamide derivatives for this purpose, demonstrating the applicability of these compounds in detecting toxic benzenethiols with high selectivity and sensitivity Wang, Han, Jia, Zhou, & Deng, 2012.

Antimicrobial and Antioxidant Activities

Research on the synthesis of new sulfonamide derivatives and their biological activities reveals their potential as antimicrobial and antioxidant agents. Badgujar, More, & Meshram (2018) synthesized a series of sulfonamides with significant activity against selected bacterial and fungal strains, showcasing the versatility of sulfonamide derivatives in pharmaceutical applications Badgujar, More, & Meshram, 2018.

Corrosion Inhibitors

Sappani & Karthikeyan (2014) explored the use of sulfonamide derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings indicate that these compounds can significantly enhance the corrosion resistance of metals, offering potential applications in industrial processes and maintenance Sappani & Karthikeyan, 2014.

Properties

IUPAC Name

(NE)-4-chloro-N-(pyridin-3-ylmethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBQREGGXMKCQY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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